molecular formula C22H23NO4 B4128446 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B4128446
M. Wt: 365.4 g/mol
InChI Key: RVTOOQCKOPDDAN-UHFFFAOYSA-N
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Description

7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a hydroxy group, a methoxyphenyl group, a methyl group, and a pyrrolidinylmethyl group attached to the chromen-2-one core. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with a methoxyphenyl halide in the presence of a Lewis acid catalyst.

    Attachment of the pyrrolidinylmethyl group: This step involves the nucleophilic substitution of the chromen-2-one derivative with a pyrrolidinylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of a chromen-2-one derivative with a carbonyl group.

    Reduction: Formation of a chromen-2-one derivative with a hydroxyl group.

    Substitution: Formation of various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It may exert its effects through:

    Antioxidant activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

    Antimicrobial activity: Disrupting the cell membrane of microorganisms and inhibiting their growth.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one: Lacks the pyrrolidinylmethyl group.

    7-hydroxy-4-(4-methoxyphenyl)-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one: Lacks the methyl group.

    7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one: Contains different substituents on the chromen-2-one core.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of the pyrrolidinylmethyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-21(25)16(13-23-9-3-4-10-23)11-19-18(12-20(24)27-22(14)19)15-5-7-17(26-2)8-6-15/h5-8,11-12,25H,3-4,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTOOQCKOPDDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)CN4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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